![molecular formula C23H28N2O B12604313 2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide CAS No. 910546-71-3](/img/structure/B12604313.png)
2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide can be achieved through several synthetic routes. One common method involves the reaction of 1-hexyl-5-(3-methylphenyl)-1H-indole with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation are typically carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed are usually alcohols or amines.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: Due to its biological activities, it is being explored for its potential therapeutic applications in treating various diseases.
Mecanismo De Acción
The mechanism of action of 2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This compound may exert its effects through the inhibition of specific enzymes or the activation of certain receptors, leading to its observed biological activities .
Comparación Con Compuestos Similares
2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
1H-Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
5-Fluoro-1H-indole-2-carboxylic acid: Known for its antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
910546-71-3 |
|---|---|
Fórmula molecular |
C23H28N2O |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
2-[1-hexyl-5-(3-methylphenyl)indol-3-yl]acetamide |
InChI |
InChI=1S/C23H28N2O/c1-3-4-5-6-12-25-16-20(15-23(24)26)21-14-19(10-11-22(21)25)18-9-7-8-17(2)13-18/h7-11,13-14,16H,3-6,12,15H2,1-2H3,(H2,24,26) |
Clave InChI |
AJVOWPFLQSRKTJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C=C(C2=C1C=CC(=C2)C3=CC=CC(=C3)C)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12604230.png)
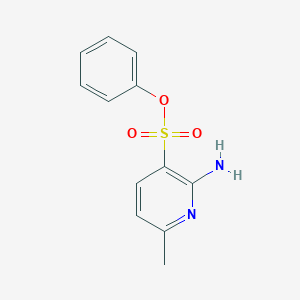
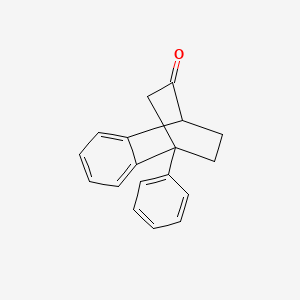
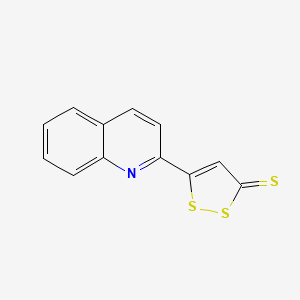
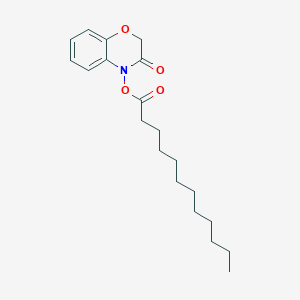
![4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium]](/img/structure/B12604250.png)
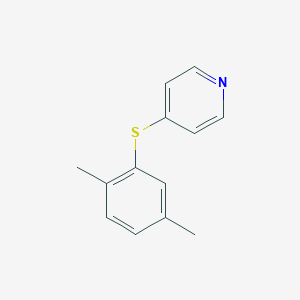
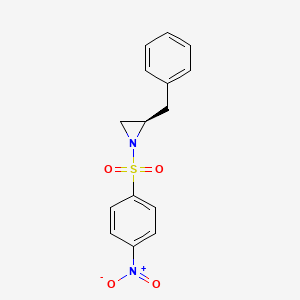
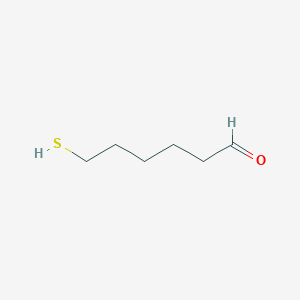
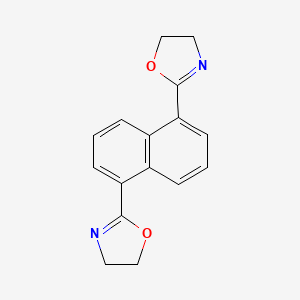
![8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide](/img/structure/B12604293.png)
![6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride](/img/structure/B12604298.png)


